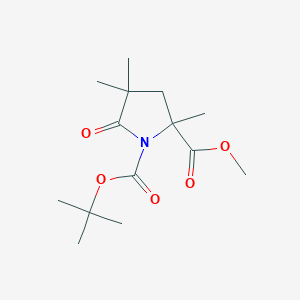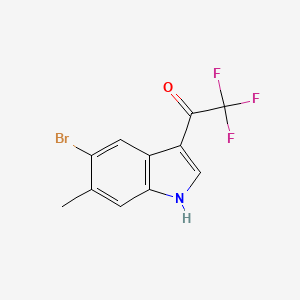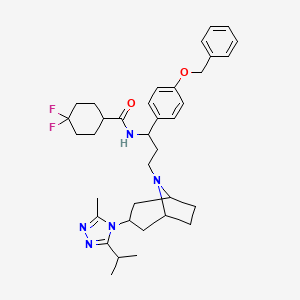
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die tert-Butyl-, Methyl- und Trimethylgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat umfasst in der Regel mehrere Schritte, darunter die Schutzgruppen von funktionellen Gruppen, die Bildung des Pyrrolidinrings und die Einführung von tert-Butyl- und Methylgruppen. Zu den gängigen Reagenzien, die bei der Synthese verwendet werden, gehören tert-Butylchlorid, Methyliodid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu rationalisieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of tert-butyl and methyl groups. Common reagents used in the synthesis include tert-butyl chloride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Detaillierte Studien zu seinem Wirkmechanismus sind unerlässlich, um seine potenziellen therapeutischen Anwendungen zu verstehen.
Wirkmechanismus
The mechanism of action of 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat: Ähnlich in der Struktur, aber mit Variationen in funktionellen Gruppen.
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat: Eine weitere verwandte Verbindung mit verschiedenen Substituenten.
Einzigartigkeit
1-O-tert-Butyl-2-O-methyl-2,4,4-trimethyl-5-oxopyrrolidin-1,2-dicarboxylat ist aufgrund seiner spezifischen Kombination von tert-Butyl-, Methyl- und Trimethylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C14H23NO5 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3 |
InChI-Schlüssel |
DIVMCYMKHUPYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


